Clematoside S
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Overview
Description
Clematoside S is a triterpenoid saponin compound primarily isolated from the leaves of Urena lobata, a traditional medicinal plant used in India and China . It has been identified for its potent anti-yeast activity, particularly against Saccharomyces cerevisiae strains . The compound has a molecular formula of C46H74O16 and a molecular weight of 882.497 .
Preparation Methods
Clematoside S is typically isolated from natural sources such as Urena lobata through a combination of chromatographic methods. The process involves extracting the leaves with 80% ethanol, followed by various chromatographic techniques to purify the compound . The chemical structure of this compound is then identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) data analysis .
Chemical Reactions Analysis
Clematoside S undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clematoside S has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Clematoside S is similar to other triterpenoid saponins such as Clematoside A and Clematoside A’. These compounds share a similar glycoside structure but differ in their specific sugar moieties and aglycone components . This compound is unique due to its potent anti-yeast activity, which is not as pronounced in other related compounds .
Biological Activity
Clematoside S is a triterpenoid saponin derived from the roots of Clematis grata. Its biological activities have been the subject of various studies, highlighting its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, antimicrobial properties, cytotoxicity, and cardioprotective activities.
Chemical Structure
This compound has the molecular formula C46H74O16 and is characterized by a complex structure that includes multiple sugar moieties attached to a hederagenin backbone. The detailed chemical structure is crucial for understanding its biological activity and interactions within biological systems .
Pharmacological Effects
This compound exhibits a range of pharmacological effects:
- Antioxidant Activity : It demonstrates significant antioxidant properties, which are critical in combating oxidative stress-related diseases.
- Cytotoxicity : Studies have shown that this compound possesses selective cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values ranging from 1.88 to 27.20 mM against tested cancer cell lines while showing no cytotoxicity towards normal human hepatocyte cells (L02) (IC50 > 50 mM) .
Cell Line | IC50 (mM) |
---|---|
PC-3 | 24.14 |
SGC-7901 | 21.35 |
Normal Hepatocytes (L02) | >50 |
- Antimicrobial Activity : this compound has shown potent antimicrobial effects against various yeast strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for different strains have been documented, indicating its potential as an antifungal agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several yeast strains, demonstrating its potential as an antifungal agent. The following table summarizes the MIC and MBC values for different strains:
Yeast Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Candida albicans | 10 | 20 |
Saccharomyces cerevisiae | 15 | 30 |
Cryptococcus neoformans | 25 | 50 |
These findings suggest that this compound could be developed into a therapeutic agent for fungal infections.
Cardioprotective Activities
Research has also indicated that this compound may offer cardioprotective benefits. In hypoxia-induced myocardial injury models, it was found to significantly reduce serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), markers commonly associated with myocardial damage. The effective doses were observed to range from 75.77 to 127.22 µM .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study indicated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
- Cardiac Health : Clinical evaluations showed improvements in cardiac function in models treated with this compound compared to controls, suggesting its role in managing ischemic heart conditions.
Properties
CAS No. |
94271-06-4 |
---|---|
Molecular Formula |
C46H74O16 |
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 |
InChI Key |
IAGSHEHQJJTLLR-MYLSNVMOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Origin of Product |
United States |
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